N-{4-[(3,7-Dimethyloctyl)oxy]phenyl}acetamide
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Overview
Description
N-{4-[(3,7-Dimethyloctyl)oxy]phenyl}acetamide is an organic compound characterized by the presence of a phenyl ring substituted with an acetamide group and a 3,7-dimethyloctyloxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,7-Dimethyloctyl)oxy]phenyl}acetamide typically involves the reaction of 4-hydroxyacetophenone with 3,7-dimethyloctanol in the presence of a suitable base to form the intermediate 4-(3,7-dimethyloctyloxy)acetophenone. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and methanol (MeOH), and the reactions are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,7-Dimethyloctyl)oxy]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.
Reduction: The acetamide group can be reduced to an amine under reductive conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
N-{4-[(3,7-Dimethyloctyl)oxy]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of N-{4-[(3,7-Dimethyloctyl)oxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in structure but contains a thiazole ring and a bromine substituent.
N-(2-Aminoethyl)-2-{3-chloro-4-[(4-isopropylbenzyl)oxy]phenyl}acetamide: Contains an aminoethyl group and a chlorophenyl substituent.
Uniqueness
N-{4-[(3,7-Dimethyloctyl)oxy]phenyl}acetamide is unique due to its specific combination of a phenyl ring, acetamide group, and a 3,7-dimethyloctyloxy chain. This unique structure imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
CAS No. |
583829-11-2 |
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Molecular Formula |
C18H29NO2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-[4-(3,7-dimethyloctoxy)phenyl]acetamide |
InChI |
InChI=1S/C18H29NO2/c1-14(2)6-5-7-15(3)12-13-21-18-10-8-17(9-11-18)19-16(4)20/h8-11,14-15H,5-7,12-13H2,1-4H3,(H,19,20) |
InChI Key |
MODLWPPFKKQKTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCOC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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